2-Amino-4,5-dichlorobenzonitrile
Overview
Description
2-Amino-4,5-dichlorobenzonitrile is a chemical compound with the molecular formula C7H4Cl2N2 . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates . The molecular weight of this compound is 187.03 g/mol .
Synthesis Analysis
Dichlorobenzonitriles, including this compound, are important organic intermediates for the production of many fine chemicals. They are most economically and environmentally friendly produced in the industry by ammoxidation of dichlorotoluenes . In a study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Molecular Structure Analysis
2-Amino-3,5-dichlorobenzonitrile has been the subject of studies focusing on its molecular structure. Researchers recorded the experimental IR and Raman spectra of this molecule and compared them with theoretical values. The molecular geometry, vibrational wavenumbers, and thermodynamic parameters were calculated using quantum chemical methods. Such studies are crucial in understanding the fundamental properties and potential applications of the molecule in various scientific fields (Rastogi et al., 2013).
Synthesis and Antimicrobial Activity
In another study, 2-arylhydrazononitriles, closely related to 2-Amino-4,5-dichlorobenzonitrile, were utilized as key synthons for synthesizing a wide variety of heterocyclic substances. These substances demonstrated promising antimicrobial activities against various bacteria and yeast, showcasing the potential of this compound derivatives in the development of new antimicrobial agents (Behbehani et al., 2011).
Environmental Contamination and Degradation
Studies have also explored the degradation and mineralization of derivatives of 2,6-dichlorobenzonitrile (a compound similar to this compound) in the environment. For instance, the degradation of the herbicide dichlobenil and its metabolite in soil and its impact on groundwater contamination have been a significant focus. The isolation of specific bacterial strains capable of degrading these compounds indicates a potential bioremediation approach to mitigate environmental contamination (Sørensen et al., 2006).
Herbicide Applications
The use of dichlobenil, a related compound, as a herbicide has been extensively studied. Its application in agriculture and the subsequent environmental effects, including its persistence in soil and water bodies, have been documented. These studies provide insights into the long-term ecological impacts of using such chemicals and inform guidelines for their safe and sustainable use (Welker & Smith, 1972).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and working in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
It is known that dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals , suggesting that 2-Amino-4,5-dichlorobenzonitrile might play a role in these biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound, influencing its pharmacokinetic profile.
Properties
IUPAC Name |
2-amino-4,5-dichlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKZOSLSXFLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303012 | |
Record name | 2-Amino-4,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28568-04-9 | |
Record name | 2-Amino-4,5-dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28568-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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